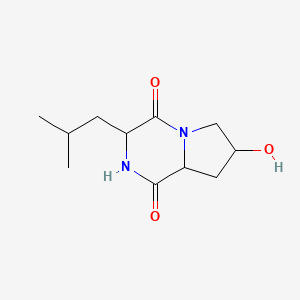
Cyclo(Hpro-Leu)
描述
Cyclo(Hpro-Leu), also known as Cyclo(4-hydroxyproline-leucine), is a cyclic dipeptide belonging to the class of 2,5-diketopiperazines. These compounds are characterized by their cyclic structure formed through the condensation of two amino acids. Cyclo(Hpro-Leu) is a natural product often found in microbial cultures and has garnered interest due to its potential biological activities and applications in various fields of research .
作用机制
Target of Action
Cyclo(Hpro-Leu) is a natural product used for research related to life sciences . .
Mode of Action
It is known that the stereochemistry of cyclic dipeptides like cyclo(hpro-leu) plays a key role in their biological activity . Each of these dipeptides has four possible stereoisomers due to the presence of two chirality centers . The unique spatial orientations of these stereoisomers could result in distinct biological effects .
Biochemical Pathways
Cyclo(Hpro-Leu) is part of the 2,5-diketopiperazines (DKPs) family, which are cyclic dipeptides found ubiquitously in nature . These compounds are frequently detected in many microbial cultures . .
Pharmacokinetics
It is known that the cyclic structure of peptides like cyclo(hpro-leu) can enhance their biological activity compared to their linear counterparts .
Result of Action
Cyclic peptides similar to cyclo(hpro-leu) have been found to exert cytotoxic and cytostatic effects in melanoma cells .
Action Environment
The action environment of Cyclo(Hpro-Leu) is likely to be influenced by various factors. For instance, the formation of cyclic dipeptides like Cyclo(Hpro-Leu) can be influenced by reaction conditions such as heating time, heating temperature, and pH, as well as the amino acid sequence of the linear peptides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclo(Hpro-Leu) typically involves the cyclization of linear dipeptides. One common method is the solution-phase synthesis where the linear dipeptide is cyclized under acidic or basic conditions. The reaction can be facilitated by using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to promote the formation of the cyclic structure .
Industrial Production Methods: Industrial production of Cyclo(Hpro-Leu) may involve fermentation processes using microbial cultures that naturally produce diketopiperazines. Optimization of fermentation conditions, such as pH, temperature, and nutrient availability, can enhance the yield of Cyclo(Hpro-Leu). Post-fermentation, the compound can be isolated and purified using chromatographic techniques .
化学反应分析
Types of Reactions: Cyclo(Hpro-Leu) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the proline residue can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups within the diketopiperazine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives with ketone or aldehyde functionalities, while reduction can produce alcohol derivatives .
科学研究应用
Cyclo(Hpro-Leu) has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the stereochemistry and conformational properties of cyclic peptides.
Biology: Cyclo(Hpro-Leu) exhibits antimicrobial properties and can be used to study microbial interactions and biofilm formation.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways and exhibit cytotoxic effects against certain cancer cell lines.
Industry: Cyclo(Hpro-Leu) can be utilized in the development of novel pharmaceuticals and as a scaffold for designing new bioactive molecules
相似化合物的比较
Cyclo(Hpro-Leu) can be compared with other diketopiperazines such as:
Cyclo(Phe-Pro): Known for its antimicrobial and anticancer properties.
Cyclo(Leu-Pro): Exhibits similar biological activities but differs in its stereochemistry and specific interactions with molecular targets.
Cyclo(Val-Pro): Another diketopiperazine with distinct biological effects due to its unique side chain orientations
The uniqueness of Cyclo(Hpro-Leu) lies in its hydroxylated proline residue, which imparts distinct chemical and biological properties compared to other diketopiperazines.
属性
IUPAC Name |
7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIUWVXPQQDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


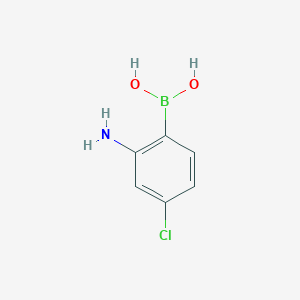
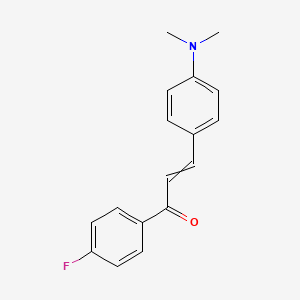
![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B3033204.png)
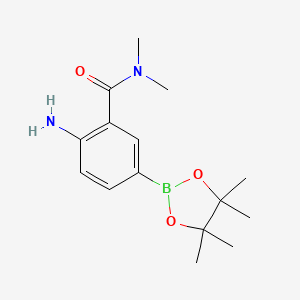
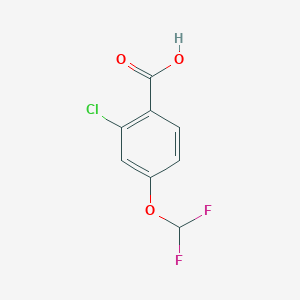

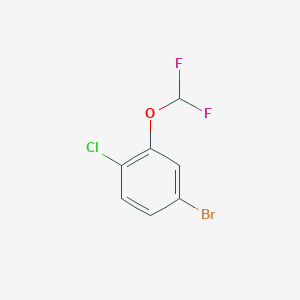

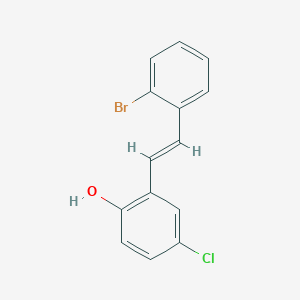
![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)
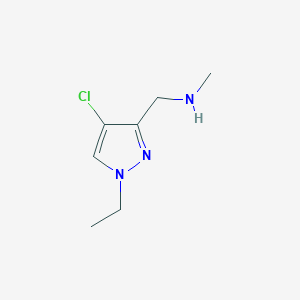
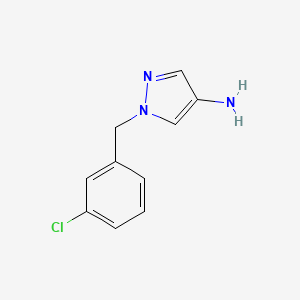
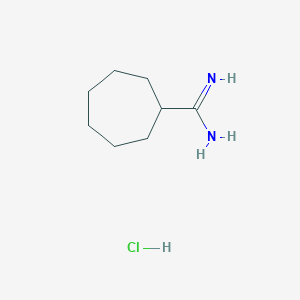
![2-[(4-Aminophenyl)thio]acetamide](/img/structure/B3033218.png)
